Oxypurinol

Endothelial cell assay Intracellular XO activity IC50 determination

Oxypurinol is the principal active metabolite of allopurinol, offering direct, non-competitive xanthine oxidase (XO) inhibition without the need for metabolic activation—critical for cell-based assays where prodrug conversion is absent. Its extended half-life (~23 h) makes it the essential analyte for therapeutic drug monitoring and PK/PD modeling, especially in renal impairment studies where it accumulates. Unlike febuxostat, oxypurinol resists GAG-bound XO inhibition (>80% failure), enabling precise dissection of free vs. endothelium-bound XO contributions in ROS research. Choose oxypurinol for pharmacogenomic studies; its clearance is modulated by BCRP, SLC22A12, and PDZK1 variants, making it the definitive biomarker for personalized urate-lowering therapy.

Molecular Formula C5H4N4O2
Molecular Weight 152.11 g/mol
CAS No. 2465-59-0
Cat. No. B1678055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxypurinol
CAS2465-59-0
SynonymsNSC-76239;  NSC76239;  NSC 76239
Molecular FormulaC5H4N4O2
Molecular Weight152.11 g/mol
Structural Identifiers
SMILESC1=NNC2=C1C(=O)NC(=O)N2
InChIInChI=1S/C5H4N4O2/c10-4-2-1-6-9-3(2)7-5(11)8-4/h1H,(H3,6,7,8,9,10,11)
InChIKeyHXNFUBHNUDHIGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Oxypurinol (CAS: 2465-59-0): Key Facts and Scientific Context for Procurement in Xanthine Oxidase Inhibition Research


Oxypurinol (Oxipurinol, CAS: 2465-59-0) is the principal active metabolite of allopurinol, a widely used xanthine oxidase (XO) inhibitor [1]. It functions as a non-competitive, mechanism-based XO inhibitor, reducing uric acid production and lowering serum urate concentrations [2]. Oxypurinol is almost entirely eliminated renally (>95%), with an extended half-life of approximately 23.3 ± 6.0 hours in individuals with normal renal function, which is a key pharmacokinetic distinction from its parent compound [1][3]. It is a purine-based analog, distinguishing it from non-purine XO inhibitors such as febuxostat and topiroxostat [4].

Why Oxypurinol (CAS: 2465-59-0) Cannot Be Assumed Interchangeable with Allopurinol or Other XO Inhibitors


Xanthine oxidase inhibitors (XOIs) exhibit critical differences in binding kinetics, potency in physiological contexts, and clearance pathways that preclude simple class-level substitution. Allopurinol is a short-lived prodrug (t1/2 ~1.2 h) that requires biotransformation to oxypurinol for its sustained effect [1]. In contrast, oxypurinol's long half-life (~23 h) is the primary driver of allopurinol's urate-lowering efficacy, but this also leads to significant accumulation in renal impairment, creating distinct safety and dosing challenges [1][2]. Furthermore, non-purine XOIs like febuxostat demonstrate 1000-fold greater potency in free solution but also inhibit XO when bound to vascular glycosaminoglycans, a property where oxypurinol shows significant resistance, resulting in >80% inhibition failure [3][4]. These fundamental differences in pharmacology, pharmacokinetics, and pharmacodynamics mean that selecting a specific XOI for research or clinical application requires precise consideration of the compound's unique profile, rather than a class-based assumption of equivalence.

Oxypurinol (CAS: 2465-59-0) Direct Comparative Performance Data vs. Key Xanthine Oxidase Inhibitors


Oxypurinol IC50 in Endothelial Cells Provides a Benchmark for Intracellular XO Inhibition Assays

In an in vitro chemiluminescent bioassay using living endothelial cells, oxypurinol exhibited an IC50 value of 1.0 ± 0.5 µM for intracellular XO inhibition [1]. This value is distinct from reported IC50s for allopurinol in cell-free systems, which range widely from 0.2 to 50 µM depending on the assay [2]. This specific IC50 in a cellular context provides a reference point for experiments requiring inhibition of XO activity within living endothelial cells, a model relevant to vascular disease research.

Endothelial cell assay Intracellular XO activity IC50 determination

Oxypurinol Exhibits Profoundly Reduced Efficacy Against Glycosaminoglycan-Bound Xanthine Oxidase Compared to Febuxostat

A head-to-head in vitro study directly compared the ability of oxypurinol, allopurinol, and febuxostat to inhibit xanthine oxidase (XO) when the enzyme was bound to heparin-Sepharose (a model for vascular endothelial glycosaminoglycans, or GAGs). When XO was bound to GAGs, neither oxypurinol nor allopurinol could achieve more than 80% inhibition, even at clinically supra-therapeutic concentrations [1]. In contrast, febuxostat demonstrated near-complete inhibition of GAG-bound XO at a concentration of 25 nM [1]. This functional difference highlights a major limitation of purine-based inhibitors in targeting the enzyme in its physiologically relevant, immobilized state on the vascular endothelium.

Vascular inflammation Reactive oxygen species (ROS) Enzyme binding kinetics

Oxypurinol Demonstrates 1000-Fold Lower Potency for ROS Suppression than Febuxostat at Equimolar Concentrations

A comparative study measured reactive oxygen species (ROS) production from buttermilk XO and xanthine in the presence of different inhibitors. At a concentration of 100 nM, febuxostat potently suppressed ROS formation [1]. In contrast, at a 1000-fold higher concentration (100 µM), oxypurinol showed significantly less suppression of ROS production (P<0.001 versus febuxostat) [1]. This demonstrates a stark difference in potency between the purine analog (oxypurinol) and the non-purine inhibitor (febuxostat) in an in vitro ROS generation model.

Reactive oxygen species (ROS) Inflammation Potency comparison

Oxypurinol's 23-Hour Half-Life and Renal Clearance Dependence are a Critical Differentiator from the 1-Hour Half-Life Prodrug Allopurinol

In subjects with normal renal function, the elimination half-life (t1/2) of oxypurinol is 23.3 ± 6.0 hours, while that of allopurinol is 1.2 ± 0.3 hours [1]. This ~20-fold difference in half-life means the sustained pharmacodynamic effect of allopurinol therapy is entirely attributable to its metabolite, oxypurinol. Furthermore, oxypurinol is eliminated almost entirely (>95%) via the kidneys, and its clearance is directly proportional to renal function, leading to significant accumulation in patients with chronic kidney disease (CKD) [2][3].

Pharmacokinetics Renal clearance Half-life

The BCRP p.Q141K Polymorphism Extends Oxypurinol Half-Life from 19.1 h to 34.2 h, Demonstrating a Genotype-Dependent PK Variability

A prospective clinical study (NCT02956278) quantified the impact of the breast cancer resistance protein (BCRP) p.Q141K polymorphism on oxypurinol pharmacokinetics. Healthy volunteers homozygous for the p.Q141K variant exhibited a significantly longer oxypurinol half-life of 34.2 ± 12.2 hours, compared to 19.1 ± 1.42 hours in individuals without the variant [1]. This ~80% increase in half-life (15.1-hour absolute difference) demonstrates a genotype-dependent variability that can influence drug exposure and potentially efficacy and toxicity.

Pharmacogenomics BCRP polymorphism Personalized medicine

Oxypurinol Clearance is Reduced by Approximately 50-60% in Patients Requiring Peritoneal Dialysis, Mandating Major Dose Adjustments

A 2024 clinical study quantified the elimination of oxypurinol in patients with end-stage renal disease (ESRD) on peritoneal dialysis. The study found that oxypurinol is removed by peritoneal dialysis, but this accounts for only a fraction of total clearance. The overall clearance in these patients is so significantly reduced that the study concluded an allopurinol dose 50–60% lower than the usual dose for a patient with normal kidney function will provide adequate urate-lowering therapy [1].

Peritoneal dialysis End-stage renal disease Clearance

Optimal Scientific and Industrial Application Scenarios for Oxypurinol (CAS: 2465-59-0) Based on Quantifiable Evidence


In Vitro Studies of XO Inhibition in Purine Metabolism Pathways

For researchers investigating the canonical purine catabolism pathway, oxypurinol is a key reference compound. Its IC50 of 1.0 ± 0.5 µM for intracellular XO inhibition in endothelial cells [1] provides a benchmark for cellular assays. Given its well-defined role as an active metabolite, oxypurinol is the appropriate choice over the prodrug allopurinol for studies requiring direct, immediate XO inhibition in cell culture systems.

Pharmacokinetic/Pharmacodynamic Modeling and Therapeutic Drug Monitoring Studies

Oxypurinol's long and variable half-life (19-34 h) [2][3] and exclusive renal clearance (>95%) [4] make it the primary analyte for therapeutic drug monitoring and PK/PD modeling of allopurinol therapy. Research focused on the relationship between drug exposure and urate-lowering response, particularly in populations with variable renal function, must utilize oxypurinol concentration data. Its accumulation in renal impairment (requiring 50-60% dose reductions in ESRD [4]) is a critical parameter for developing safe dosing algorithms.

Investigating the Contribution of Xanthine Oxidase to Vascular Inflammation and ROS Production

Studies examining the role of XO-derived reactive oxygen species (ROS) in vascular pathology can use oxypurinol as a purine-based control. Its inability to completely inhibit glycosaminoglycan (GAG)-bound XO (>80% inhibition max) [5] and its relatively low potency for ROS suppression compared to febuxostat (1000-fold difference) [6] are key differentiators. This makes oxypurinol valuable for dissecting the specific contribution of free vs. endothelium-bound XO to oxidative stress pathways.

Pharmacogenomic Studies of Urate-Lowering Therapy Response

Oxypurinol's pharmacokinetics are demonstrably influenced by specific genetic polymorphisms. The BCRP p.Q141K variant extends its half-life by ~15 hours [3], and variants in SLC22A12 and PDZK1 affect clearance and PD response [7]. Therefore, oxypurinol is the essential biomarker for pharmacogenomic studies aiming to understand or predict individual variability in response and toxicity to allopurinol-based urate-lowering therapy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Oxypurinol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.